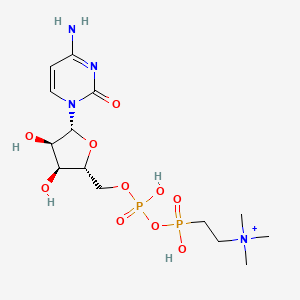
Ácido 2-(1-metil-1H-imidazol-4-il)acético
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazol-1-yl-acetic acid derivatives has been demonstrated through various methods, indicating its versatility and adaptability in chemical synthesis. For instance, imidazol-1-yl-acetic acid has been introduced as a novel green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, showcasing its efficiency and recyclability (Nazari et al., 2014). Furthermore, a convenient and practical synthesis route of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for the preparation of zoledronic acid, has been achieved, underscoring the compound's importance in medicinal chemistry (Singh et al., 2008).
Molecular Structure Analysis
The molecular structure of imidazol-1-yl-acetic acid derivatives has been extensively studied, revealing detailed insights into their chemical nature and potential interactions. Studies have provided structural characterizations through single-crystal X-ray diffraction, offering a comprehensive understanding of their molecular frameworks and interaction potentials (Dylong et al., 2016).
Chemical Reactions and Properties
Imidazol-1-yl-acetic acid derivatives participate in a wide range of chemical reactions, exhibiting diverse chemical properties. For example, they have been used as catalysts in transesterification/acylation reactions, highlighting their role as efficient nucleophilic catalysts (Grasa et al., 2002). Such studies underscore the compound's versatility and applicability in various chemical synthesis processes.
Physical Properties Analysis
The physical properties of imidazol-1-yl-acetic acid derivatives, such as solubility, crystallinity, and thermal stability, have been examined to understand their behavior in different environments. For instance, the synthesis and structural characterization of coordination polymers of 2-(1H-imidazol-1-yl) acetic acid have been investigated, revealing their thermal stability and potential for application in material science (Chen et al., 2012).
Aplicaciones Científicas De Investigación
Medicina
Ácido metilimidazol acético: se ha explorado por su potencial en medicina debido a la presencia del anillo imidazol en muchos compuestos biológicamente activos. Se ha estudiado por sus propiedades antimicrobianas, particularmente contra Mycobacterium tuberculosis, que causa la tuberculosis {svg_1}. Los derivados del compuesto han mostrado promesa en la lucha contra cepas de bacterias resistentes a los medicamentos, una creciente preocupación en el tratamiento médico.
Agricultura
En el sector agrícola, los derivados de imidazol se utilizan por sus actividades antifúngicas y antihelmínticas {svg_2}. Estas propiedades son cruciales para proteger los cultivos de infecciones fúngicas y gusanos parásitos, que pueden afectar significativamente el rendimiento y la calidad.
Ciencia de los Materiales
El núcleo de imidazol del ácido metilimidazol acético es significativo en la ciencia de los materiales, especialmente en el desarrollo de materiales funcionales. Sus derivados se utilizan en la creación de polímeros y recubrimientos que requieren propiedades químicas específicas, como la estabilidad térmica y la conductividad eléctrica {svg_3}.
Catálisis
En catálisis, los derivados del ácido metilimidazol acético sirven como catalizadores o precursores de catalizadores en varias reacciones químicas. Su capacidad para facilitar las reacciones en condiciones más suaves y con mayor selectividad los hace valiosos en los procesos industriales {svg_4}.
Química Supramolecular
La capacidad del anillo imidazol para actuar como un ligando en la química de coordinación hace que el ácido metilimidazol acético sea relevante en la química supramolecular. Puede formar complejos con metales, que son esenciales para crear ensamblajes moleculares con funciones específicas {svg_5}.
Biomimética
En aplicaciones biomiméticas, el ácido metilimidazol acético y sus derivados se estudian por su capacidad para imitar sistemas biológicos. Se utilizan en el diseño de compuestos que pueden replicar la función de enzimas u otras moléculas biológicas {svg_6}.
Química Sintética
El ácido metilimidazol acético es un bloque de construcción versátil en la química sintética. Se utiliza para sintetizar una amplia gama de compuestos heterocíclicos, que son esenciales en el desarrollo de nuevos productos farmacéuticos y agroquímicos {svg_7}.
Química Analítica
En química analítica, los derivados del ácido metilimidazol acético se utilizan como reactivos y estándares en diversas técnicas analíticas. Ayudan en la cuantificación e identificación de sustancias en mezclas complejas {svg_8}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins involved in various biochemical pathways .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
It’s worth noting that the incorporation of deuterium into drug molecules, as in the case of 2-(1-methyl-1h-imidazol-4-yl)acetic acid-d3, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s also important to note that the safety measures should be followed while handling this compound due to its potential toxicity .
Propiedades
IUPAC Name |
2-(1-methylimidazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKPJGJQOPTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35454-39-8 (hydrochloride) | |
| Record name | Methylimidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30180884 | |
| Record name | Methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility: Approx 10 mg/L in PBS /phosphate-buffered saline/ (pH 7.2); appeoxmately 10 mg/mL in DMSO; Approximately 2 mg/mL in ethanol, DMF /Methylimidazoleacetic acid, monohydrochloride/ | |
| Record name | Methylimidazoleacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS RN |
2625-49-2 | |
| Record name | 1-Methylimidazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2625-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylimidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2625-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLIMIDAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKP351892F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methylimidazoleacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway for histamine in the mammalian brain?
A1: In the mammalian brain, histamine is primarily metabolized via methylation by histamine methyltransferase (HMT). This leads to the formation of tele-methylhistamine (t-MH), which is then oxidized to tele-methylimidazoleacetic acid (t-MIAA). [ [] [] []]
Q2: Can histamine be metabolized through an alternative pathway in the brain?
A2: Yes, while methylation is the dominant pathway, research suggests that histamine can also be directly oxidized to imidazoleacetic acid (IAA) in the brain. This alternative pathway appears to be enhanced when HMT activity is inhibited. [ [] [] ]
Q3: What is the significance of the alternative histamine metabolic pathway in the brain?
A3: The formation of IAA through the alternative pathway is significant because IAA acts as a potent GABAA agonist and GABAC antagonist. This suggests a potential interaction between the histaminergic and GABAergic systems in the brain. [ [] ]
Q4: Does the administration of S-adenosyl-L-methionine (SAM) influence histamine metabolism in the brain?
A4: Studies show that administering SAM to mice leads to a decrease in the rate of histamine catabolism to t-MH in the brain, despite elevated SAM levels. [ [] ]
Q5: Does the presence of a portocaval shunt affect histamine metabolism?
A5: Yes, rats with portocaval anastomosis (PCA), a model for hepatic encephalopathy, exhibit elevated brain histamine levels. This is accompanied by increased t-MeHA concentration in the brain and increased urinary excretion of t-MeImAA, indicating enhanced histamine catabolism. [ []]
Q6: How do the levels of histamine metabolites in cerebrospinal fluid (CSF) change with age?
A6: Studies show that levels of t-MH and t-MIAA are significantly higher in the CSF of older, healthy individuals compared to younger individuals. This finding contrasts with other neurotransmitters, where metabolite levels typically decrease with age. [ []]
Q7: Can urinary methylimidazoleacetic acid levels be used to diagnose mastocytosis?
A7: Yes, measuring urinary levels of histamine metabolites, including methylimidazoleacetic acid, is a more sensitive and specific diagnostic tool for mastocytosis than measuring histamine levels alone. [ [] ]
Q8: Is there a relationship between serum tryptase levels and histamine turnover in mastocytosis patients?
A8: Studies show a correlation between elevated serum tryptase levels, measured using B12 and G5 antibody-based assays, and increased histamine turnover (estimated via urinary methylimidazoleacetic acid excretion) in mastocytosis patients. [ [] ]
Q9: Are there other conditions where methylimidazoleacetic acid measurement might be clinically relevant?
A9: Research suggests that in patients with hepatic encephalopathy who have abnormal plasma l-histidine levels, measuring urinary t-MeImAA might offer insights into brain histaminergic activity. [ [] ]
Q10: Can methylimidazoleacetic acid levels in cerebrospinal fluid be used as a marker for brain function?
A10: Studies in rhesus monkeys have shown a significant concentration gradient of t-MH and t-MIAA between cisternal and lumbar CSF. The steepness of this gradient suggests that lumbar CSF t-MH and t-MIAA levels could be useful markers of brain histaminergic metabolism. [ [] ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)







